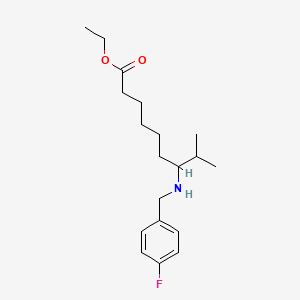
Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a fluorophenyl group, an amino group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzylamine, is reacted with an appropriate alkyl halide under basic conditions to form the fluorophenyl intermediate.
Amination Reaction: The fluorophenyl intermediate undergoes an amination reaction with a suitable amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino intermediate with ethyl chloroformate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-fluorophenylacetate
- Ethyl 4-fluorobenzoate
- Ethyl 4-fluorophenylpropanoate
Uniqueness
Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
64877-78-7 |
|---|---|
Molecular Formula |
C19H30FNO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 7-[(4-fluorophenyl)methylamino]-8-methylnonanoate |
InChI |
InChI=1S/C19H30FNO2/c1-4-23-19(22)9-7-5-6-8-18(15(2)3)21-14-16-10-12-17(20)13-11-16/h10-13,15,18,21H,4-9,14H2,1-3H3 |
InChI Key |
VOWHFIKFCCCCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C(C)C)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



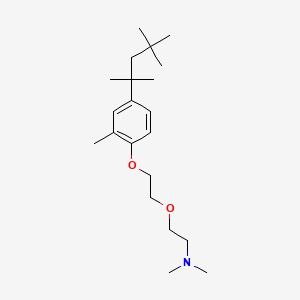
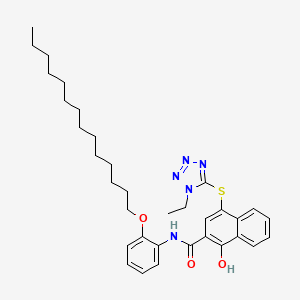
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
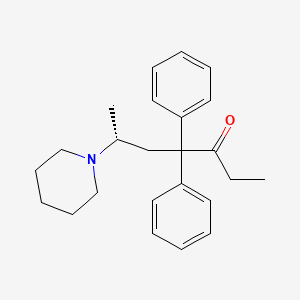
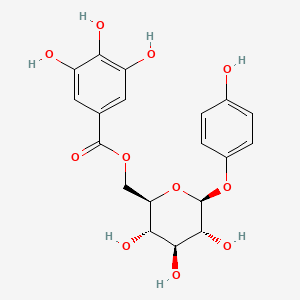
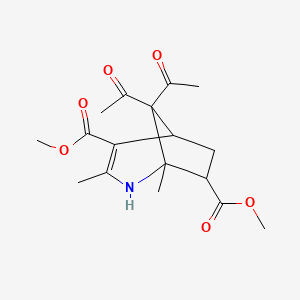
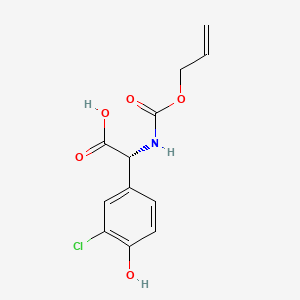

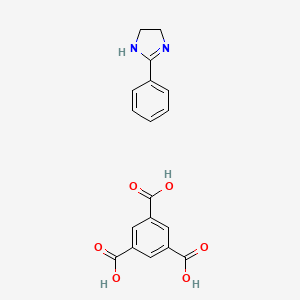
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
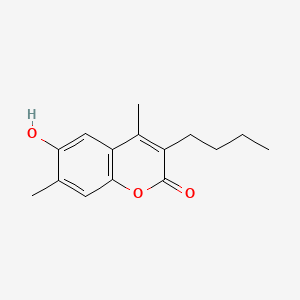
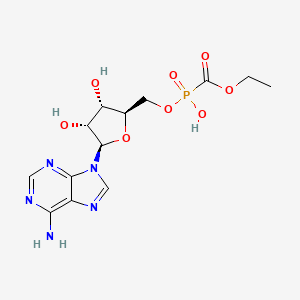
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
